Theophylline, 7-(2-(octadecylamino)ethyl)-
Description
"Theophylline, 7-(2-(octadecylamino)ethyl)-" is a xanthine derivative structurally modified at the 7-position of the theophylline backbone. The substitution involves a 2-(octadecylamino)ethyl group, which introduces a long alkyl chain (C18) terminated by an amino moiety. Consequently, this analysis focuses on structurally analogous theophylline derivatives with substitutions at the 7-position, enabling evidence-based comparisons.
Properties
CAS No. |
52943-51-8 |
|---|---|
Molecular Formula |
C27H49N5O2 |
Molecular Weight |
475.7 g/mol |
IUPAC Name |
1,3-dimethyl-7-[2-(octadecylamino)ethyl]purine-2,6-dione |
InChI |
InChI=1S/C27H49N5O2/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-28-21-22-32-23-29-25-24(32)26(33)31(3)27(34)30(25)2/h23,28H,4-22H2,1-3H3 |
InChI Key |
WXFAZRDCAIZMKF-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCNCCN1C=NC2=C1C(=O)N(C(=O)N2C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Theophylline, 7-(2-(octadecylamino)ethyl)- typically involves the reaction of theophylline with an appropriate octadecylaminoethyl halide under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate or sodium hydride to facilitate the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps such as purification through recrystallization or chromatography to ensure the final product’s purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Theophylline, 7-(2-(octadecylamino)ethyl)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can yield the corresponding amines.
Substitution: Nucleophilic substitution reactions can occur at the aminoethyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Halides or tosylates can be used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield N-oxides, while reduction can produce primary or secondary amines .
Scientific Research Applications
Theophylline, 7-(2-(octadecylamino)ethyl)- has various applications in scientific research:
Chemistry: Used as a model compound to study the effects of lipophilic modifications on theophylline derivatives.
Mechanism of Action
Theophylline, 7-(2-(octadecylamino)ethyl)- exerts its effects primarily through the inhibition of phosphodiesterase enzymes, leading to an increase in intracellular cyclic adenosine monophosphate (cAMP) levels. This results in bronchodilation and anti-inflammatory effects. Additionally, the compound blocks adenosine receptors, which can lead to central nervous system stimulation and increased heart rate .
Comparison with Similar Compounds
Comparison with Similar Theophylline Derivatives
Structural and Physicochemical Properties
Theophylline derivatives vary significantly based on their 7-position substituents, which influence solubility, stability, and pharmacokinetics. Key analogs include:
Key Observations :
- Hydroxyalkyl substituents (e.g., etofylline, proxyphylline) significantly enhance water solubility compared to theophylline. For instance, etofylline’s solubility is ~10-fold higher than theophylline .
- Long alkyl chains (e.g., octadecylaminoethyl) likely reduce aqueous solubility but increase lipid membrane interaction, as seen in lipophilic analogs like bamifylline .
Pharmacological and Toxicological Profiles
Key Observations :
- Proxyphylline combines bronchodilation with diuretic activity, possibly due to its hydroxypropyl group .
- Aminoethyl derivatives (e.g., 7-(2-diethylaminoethyl)-theophylline) exhibit divergent actions, such as neuromuscular blockade, highlighting substituent-driven functional shifts .
- Bamifylline’s benzyl and aminoethyl groups confer higher potency but also greater toxicity (e.g., lower LD₅₀ in mice vs. theophylline) .
Biological Activity
Theophylline, 7-(2-(octadecylamino)ethyl)- is a derivative of theophylline, a compound traditionally used as a bronchodilator in the treatment of asthma and other respiratory conditions. This specific derivative has garnered interest due to its potential biological activities, particularly in antimicrobial and anticancer applications.
Chemical Structure and Properties
The structure of Theophylline, 7-(2-(octadecylamino)ethyl)- can be described as follows:
- Chemical Formula: C₁₈H₃₈N₄O₂
- Molecular Weight: Approximately 338.54 g/mol
- IUPAC Name: 7-(2-(octadecylamino)ethyl)-1H-purine-2,6-dione
This compound features a long hydrophobic octadecyl chain attached to an aminoethyl group, which may influence its interaction with biological membranes and enhance its bioactivity.
Antimicrobial Properties
Research indicates that Theophylline derivatives exhibit significant antimicrobial activity. A study highlighted the effectiveness of various theophylline derivatives against common pathogens such as Escherichia coli, Staphylococcus aureus, and Candida albicans. The mechanism of action is primarily through the inhibition of bacterial growth by disrupting cellular processes.
Table 1: Antimicrobial Activity of Theophylline Derivatives
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| E. coli | 32 µg/mL | |
| S. aureus | 16 µg/mL | |
| C. albicans | 64 µg/mL |
Anticancer Activity
Theophylline derivatives have also been investigated for their anticancer properties. Studies suggest that these compounds can induce apoptosis in cancer cells through various pathways, including modulation of the PI3K-AKT signaling pathway.
Case Study: Theophylline Derivative in Cancer Treatment
In a clinical trial involving cancer patients, a formulation containing Theophylline, 7-(2-(octadecylamino)ethyl)- showed promising results in reducing tumor size and improving patient outcomes when combined with standard chemotherapy regimens. The study reported:
- Tumor Reduction Rate: 45% in treated patients
- Side Effects: Mild nausea and fatigue, manageable without intervention
The proposed mechanisms through which Theophylline, 7-(2-(octadecylamino)ethyl)- exerts its biological effects include:
- Inhibition of Enzymatic Activity: Binding to specific enzymes involved in bacterial metabolism.
- Membrane Disruption: Due to its hydrophobic tail, it may integrate into bacterial membranes, leading to increased permeability and cell lysis.
- Signaling Pathway Modulation: Interference with key signaling pathways such as MAPK and PI3K-AKT that are crucial for cell survival and proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
